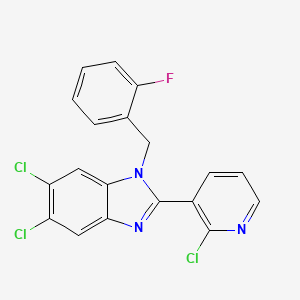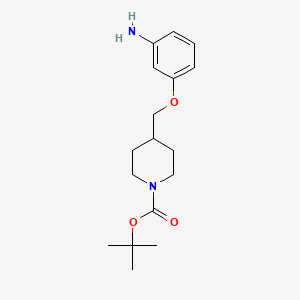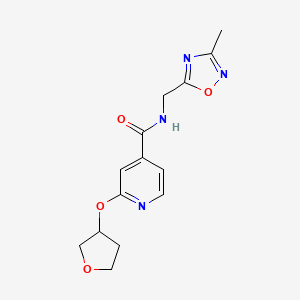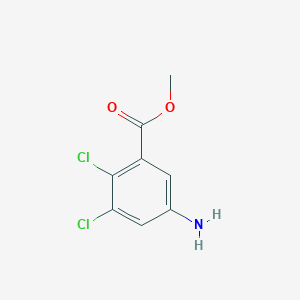
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is a synthetic molecule that appears to be related to various pyrazole and indole derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves the creation of new chemical entities that combine different pharmacophores to enhance biological activity. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Similarly, the synthesis of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones is performed to evaluate their biological activities . These methods could potentially be applied to the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, ensuring the correct structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of related compounds is crucial for their biological activity. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides is studied using X-ray crystallography and NMR, revealing that the keto form is preferred in the crystalline state and in DMSO . This information is essential for understanding the preferred conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through various reactions. N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization reactions to yield different products depending on the reagents and conditions used . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis, which could be relevant for the derivatization or functionalization of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure and can influence their biological activities. The antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids are evaluated, showing moderate to good activities . The inhibition of reactive oxygen species (ROS) generation and antioxidant activity of indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones are also assessed, with some compounds showing potent activities . These properties are important for the potential therapeutic applications of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Antituberculosis Activity : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis pose significant treatment challenges. Research suggests that a regimen combining at least four drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible is recommended. This includes the use of pyrazinamide as part of the drug combination, highlighting the importance of pyrazine derivatives in tuberculosis treatment (Caminero et al., 2010).
Synthesis of Biologically Active Compounds : Pyrazole and its derivatives, including pyrazin-2-yloxy compounds, have been extensively studied for their biological activities. These compounds are known for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis and functionalization of pyrazole derivatives are crucial for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Organic Synthesis and Catalysis
- Heterocyclic N-oxide Derivatives : The synthesis and applications of heterocyclic N-oxide derivatives, such as those derived from pyrazine, have been explored due to their utility in organic synthesis, catalysis, and medicinal applications. These derivatives exhibit a wide range of functionalities and have been employed in the development of metal complexes, catalysts, and drug molecules (Li et al., 2019).
Drug Resistance and Treatment Strategies
- Pyrazinamide Resistance in Tuberculosis : The role of pyrazinamide (PZA) in tuberculosis treatment, particularly its mechanism of action and resistance, has been a subject of intense research. PZA is critical for the treatment of MDR and XDR tuberculosis. Understanding the molecular mechanisms of PZA resistance can inform the development of new therapeutic strategies and the rational use of existing drugs (Njire et al., 2016).
Synthetic Methodologies
- Synthesis of Pyrazole Heterocycles : The development of synthetic methodologies for pyrazole heterocycles, including those involving pyrazin-2-yloxy groups, has been a focus of research due to their significant biological activities. These methodologies include condensation, cyclization, and multicomponent reactions, enabling the synthesis of heterocyclic compounds with potential therapeutic applications (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-1-6-17-13(11-14)7-8-21-17)23-15-2-4-16(5-3-15)25-18-12-20-9-10-22-18/h1,6-12,15-16,21H,2-5H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZKTNOYFFWTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)
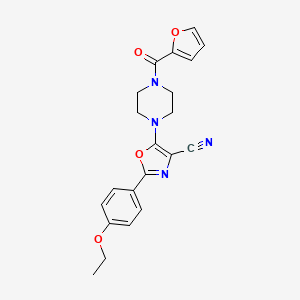
![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
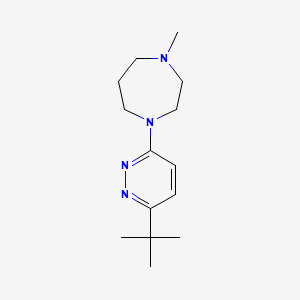
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

